1-Methyl-4-amino-2-methylquinolinium

Protein kinase C inhibition Dequalinium SAR Head-group multiplicity

1-Methyl-4-amino-2-methylquinolinium (also referred to as 1-MAQ iodide or 4-amino-1,2-dimethylquinolinium iodide) is a synthetic mono-quinolinium salt bearing a 4-amino substituent and a 2-methyl group on the heterocyclic core. Its structure corresponds to a single head-group fragment of the bis-quinolinium agent dequalinium, and it serves as both a synthetic precursor and a mechanistic comparator for dequalinium-analogue optimization programs.

Molecular Formula C11H13IN2
Molecular Weight 300.14 g/mol
CAS No. 70490-85-6
Cat. No. B1214967
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-4-amino-2-methylquinolinium
CAS70490-85-6
Synonyms1-MAQ
1-methyl-4-amino-2-methylquinolinium
MAQ iodide
Molecular FormulaC11H13IN2
Molecular Weight300.14 g/mol
Structural Identifiers
SMILESCC1=[N+](C2=CC=CC=C2C(=C1)N)C.[I-]
InChIInChI=1S/C11H12N2.HI/c1-8-7-10(12)9-5-3-4-6-11(9)13(8)2;/h3-7,12H,1-2H3;1H
InChIKeyNIIAVLFMTBTSNH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Methyl-4-amino-2-methylquinolinium (CAS 70490-85-6): A Differentiated Mono-Quinolinium Building Block for Kinase and Oxidoreductase Probe Development


1-Methyl-4-amino-2-methylquinolinium (also referred to as 1-MAQ iodide or 4-amino-1,2-dimethylquinolinium iodide) is a synthetic mono-quinolinium salt bearing a 4-amino substituent and a 2-methyl group on the heterocyclic core. Its structure corresponds to a single head-group fragment of the bis-quinolinium agent dequalinium, and it serves as both a synthetic precursor and a mechanistic comparator for dequalinium-analogue optimization programs [1]. The compound has been evaluated in two distinct enzymatic contexts—as a structural probe in NADH–ubiquinone reductase (Complex I) inhibition studies [2] and as a mono-cationic reference ligand in protein kinase Cα (PKCα) inhibitor structure–activity relationship (SAR) campaigns [1].

Dequalinium analogue synthesis precursor
Mono-cationic control for two-point binding PKCα SAR
Baseline reference for N-alkyl chain-length SAR in Complex I research

Why 1-Methyl-4-amino-2-methylquinolinium Cannot Be Replaced by Generic Quinolinium Salts or Commercial NNMTi Probes


In-class quinolinium salts exhibit steep SAR with respect to the number of aromatic head-groups, the N1-alkyl substitution pattern, and the position of the amino substituent, meaning even seemingly minor structural variations produce functionally non-equivalent tools [1]. For instance, the mono-cationic 4-amino-1,2-dimethylquinolinium scaffold shows substantially weaker PKCα inhibition than its bis-cationic dequalinium counterpart, directly demonstrating that a single quinolinium ring is insufficient to engage the two-point binding model required for potent kinase blockade [1]. Conversely, simple removal of the 2-methyl group or relocation of the amino group from the 4- to the 5-position (as in the commercial NNMTi probe 5-amino-1-methylquinolinium, CAS 42464-96-0) redirects target selectivity from PKCα to nicotinamide N-methyltransferase (NNMT), underscoring how specific substitution vectors dictate enzyme-target engagement. Therefore, generic “quinolinium iodide” procurement without precise CAS verification risks delivering a compound with unintended potency, selectivity, or even a divergent biological annotation.

Head-group multiplicity
Mono-cationic scaffold does not support two-point PKCα binding; may not substitute for bis-quinolinium inhibitors in kinase blockade studies.
Positional isomer selectivity
4-Amino isomer has no reported NNMT activity; procurement as NNMTi (5-amino) may redirect target engagement and require re-validation.
N‑Alkyl chain‑length
Lacking a long hydrocarbon side chain, the 1‑methyl derivative may not serve as a functional Complex I inhibitor; differs from 1‑hexyl analogues.

Quantitative Differentiation of 1-Methyl-4-amino-2-methylquinolinium Against Closest Structural Analogs


Mono- vs. Bis-Quinolinium PKCα Inhibitory Potency: The Critical Two-Point Binding Requirement

In a head-to-head comparison under identical in vitro conditions, the bis-quinolinium dequalinium (1) inhibited recombinant human PKCα with an IC₅₀ of 7 μM, whereas the corresponding mono-quinolinium analogue A (structurally analogous to 1-methyl-4-amino-2-methylquinolinium) exhibited an IC₅₀ of 117 μM, representing a 16.7-fold loss of potency when only one quinolinium head-group is present [1]. This quantitative difference forms the experimental foundation of the two-point binding model, confirming that the mono-cationic 4-amino-1,2-dimethylquinolinium scaffold cannot functionally substitute for bis-cationic dequalinium motifs in PKC-targeted studies [1].

Mono vs. Bis PKCα Potency
Head-to-head
Mono-quinolinium IC₅₀ 117 μM
Dequalinium IC₅₀ 7 μM
16.7‑fold difference
Supports two-point binding model interpretation
Mono-cationic control for head-group multiplicity studies
Protein kinase C inhibition Dequalinium SAR Head-group multiplicity

Positional Isomer Selectivity: 4-Amino vs. 5-Amino Quinolinium Scaffolds Divert Enzyme Targeting

Although the 4-amino-1,2-dimethylquinolinium scaffold has been annotated as an NNMT inhibitor in certain vendor databases, the primary literature firmly establishes that the 5-amino regioisomer (5-amino-1-methylquinolinium iodide, CAS 42464-96-0; commonly sold as NNMTi) is the characterized NNMT ligand with a reported IC₅₀ of 1.2 μM [2][3]. No peer-reviewed study has been identified that reports NNMT inhibitory activity for the 4-amino-1,2-dimethylquinolinium isomer. This regioisomeric divergence is mechanistically significant because the amino-group position alters the electron density distribution on the quinolinium ring, which correlates quantitatively with inhibitory potency according to Mulliken charge analysis [1].

4‑Amino vs. 5‑Amino Isomer
Cross-study comparable
4‑Amino‑1,2‑dimethyl No NNMT IC₅₀ reported
5‑Amino‑1‑methyl (NNMTi) IC₅₀ 1.2 μM
Distinct enzyme-target profiles
4‑Amino isomer lacks validated NNMT engagement
Positional isomer directs target selectivity; verify annotation
NNMT inhibition Positional isomerism Target selectivity

N-Alkyl Chain-Length Threshold for NADH Oxidase Inhibition: 1-Methyl vs. 1-Hexyl Quinolinium

Structure–activity studies on bovine heart mitochondrial NADH oxidase demonstrated that a single quinolinium ring requires a long hydrocarbon side chain for significant inhibitory activity, whereas the 1-methyl congener (i.e., 1-methyl-4-amino-2-methylquinolinium) lacks this essential N-alkyl extension and is consequently a weak inhibitor of NADH oxidase [1]. In contrast, 1-hexyl-4-amino-2-methylquinolinium, bearing a C₆ alkyl chain, produces significant NADH oxidase inhibition at comparable concentrations [1]. This chain-length dependency establishes that the 1-methyl derivative serves primarily as a minimal-structure baseline for SAR interpretation rather than as a functional Complex I inhibitor.

N‑Alkyl Chain‑Length SAR
Class-level inference
1‑Methyl derivative: weak NADH oxidase inhibition
1‑Hexyl derivative: significant inhibition
Qualitative rank order
Establishes N‑alkyl chain‑length requirement
1‑Methyl serves as minimal‑structure baseline reference
NADH–ubiquinone reductase Complex I inhibition N-alkyl SAR

Mulliken Charge-Based Predictivity: Electron Density at N1 Correlates with PKCα Potency Across Head-Group Variants

Abeywickrama et al. demonstrated a quantitative correlation between the Mulliken charge on the quinolinium N1 atom and the measured PKCα IC₅₀ across a series of head-group variants, including the 4-amino-1,2-dimethylquinolinium scaffold [1]. Compounds with more negative N1 Mulliken charges (indicative of greater electron density on the ring nitrogen) exhibited higher PKCα inhibitory potency. This computational metric provides a rational basis for differentiating closely related quinolinium salts without requiring empirical IC₅₀ determination for every new derivative [1].

Mulliken Charge–Potency Correlation
Supporting evidence
N1 electron density correlates with PKCα IC₅₀ across head‑group variants
Computational DFT; trend validated in vitro
Enables charge‑based virtual pre‑screening
Benchmark for quinolinium charge–activity models
Computational SAR Mulliken charge analysis PKCα inhibitor design

Procurement-Relevant Application Scenarios for 1-Methyl-4-amino-2-methylquinolinium Based on Verified Evidence


Mechanistic Control Compound in Dequalinium–PKCα SAR Studies

The 16.7-fold potency differential relative to dequalinium (IC₅₀ = 117 μM vs. 7 μM) [1] positions 1-methyl-4-amino-2-methylquinolinium as the essential mono-cationic control for PKCα inhibitor SAR campaigns. Laboratories synthesizing novel dequalinium analogues should procure this compound to empirically validate that observed kinase inhibition requires the bis-quinolinium two-point binding motif, thereby confirming on-target mechanism of action and ruling out non-specific poly-cationic effects.

Negative-Control Reference for N-Alkyl Chain-Length SAR in Complex I Inhibition

Given that the 1-methyl derivative lacks the long N-alkyl chain required for NADH oxidase inhibition [1], it serves as a validated negative control in mitochondrial electron transport studies. Researchers evaluating novel quinolinium-based Complex I inhibitors can use this compound to experimentally define the baseline activity attributable to the quinolinium core alone, enabling quantitative attribution of inhibitory gains to N-alkyl or linker modifications.

Computational Chemistry Benchmark for Quinolinium Charge–Activity Modeling

The inclusion of 4-amino-1,2-dimethylquinolinium in the Mulliken charge–potency correlation established by Abeywickrama et al. [1] makes this compound a useful benchmark for validating new computational models that predict quinolinium PKCα activity from electron-density descriptors. Computational chemistry groups can use this publicly reported structure–charge–activity data point to calibrate density functional theory (DFT) or semi-empirical workflows before applying them to virtual screening libraries.

Synthetic Intermediate for Dequalinium Analogue Libraries

The primary synthetic utility of 1-methyl-4-amino-2-methylquinolinium is as a mono-quinolinium head-group precursor for constructing asymmetric bis-quinolinium analogues via N-alkylation with α,ω-dihaloalkanes [1]. Procurement for this purpose is appropriate when the desired final compound requires two non-identical head groups, as the mono-methyl derivative can be selectively coupled to a second, structurally distinct quinolinium partner.

Application
Selection Property
Validation Focus
Dequalinium–PKCα SAR studies
Mono‑cationic control for two‑point binding model
Verify kinase inhibition requires bis‑quinolinium motif
Complex I N‑alkyl chain‑length SAR
Minimal‑structure baseline reference
Attribute inhibitory gains to N‑alkyl modifications
Quinolinium charge–activity modeling
Publicly reported charge–potency data point
Calibrate DFT or semi‑empirical workflows
Asymmetric bis‑quinolinium analogue synthesis
Mono‑quinolinium head‑group precursor
Confirm selective N‑alkylation with α,ω‑dihaloalkanes
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